molecular formula C16H21ClN2O B6057035 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide

2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide

Cat. No. B6057035
M. Wt: 292.80 g/mol
InChI Key: SLQDZRUQUHRZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of drugs known as synthetic cannabinoids. This compound is commonly referred to as 4-CCPY or 4-Cl-CPY. It is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which is responsible for regulating a wide range of physiological processes in the body.

Scientific Research Applications

2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are located throughout the body and are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune function. By binding to these receptors, 4-CCPY can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide are diverse and depend on the dose and route of administration. In general, this compound has been shown to produce analgesic, anti-inflammatory, and anti-convulsant effects in animal models. It has also been shown to modulate immune function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide in lab experiments is its potent and selective activity on the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored and controlled in lab experiments.

Future Directions

There are many potential future directions for research on 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain, inflammation, and epilepsy. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and its potential for addiction and abuse. Additionally, further research is needed to better understand the mechanism of action of 4-CCPY and its potential for off-target effects on other receptors in the body.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product. The synthesis of 4-CCPY is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-13-9-7-12(8-10-13)15-6-3-11-19(15)16(20)18-14-4-1-2-5-14/h7-10,14-15H,1-6,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQDZRUQUHRZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.